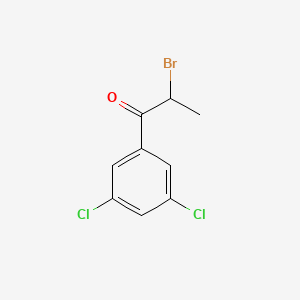

2-Bromo-3',5'-dichloropropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3',5'-dichloropropiophenone is a useful research compound. Its molecular formula is C9H7BrCl2O and its molecular weight is 281.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

2-Bromo-3',5'-dichloropropiophenone is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of bupropion, an antidepressant that also aids in smoking cessation. The synthesis pathway typically involves the bromination and chlorination of propiophenone derivatives.

| Compound | Application |

|---|---|

| Bupropion | Antidepressant and smoking cessation aid |

| Cathinones | Stimulants affecting dopamine and norepinephrine |

Agrochemical Development

The compound is also significant in the agrochemical sector, where it is used to develop herbicides and pesticides. Its halogenated structure enhances its efficacy and stability as a chemical agent.

| Agrochemical Type | Function |

|---|---|

| Herbicides | Targeting specific plant pathways |

| Pesticides | Broad-spectrum activity against pests |

Material Science

In material science, this compound can be used as a precursor for synthesizing polymers and other functional materials. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study 1: Genotoxicity Assessment

Research has shown that this compound exhibits mutagenic properties when tested on various strains of Salmonella. In one study, the compound induced significant increases in mutant frequencies, suggesting potential risks associated with its use in pharmaceuticals.

- Study Reference : Meng et al., "Genotoxicity of 2-bromo-3′-chloropropiophenone," Toxicology & Applied Pharmacology (2013).

Case Study 2: Synthesis of Bupropion

A detailed synthesis pathway for bupropion using this compound involves several steps including bromination, reduction, and amination. The efficiency of this process highlights the compound's utility in producing complex organic molecules with therapeutic effects.

| Step | Reaction Type | Reagents Used |

|---|---|---|

| Bromination | Electrophilic substitution | Bromine, solvents |

| Reduction | Reduction reaction | Lithium aluminum hydride |

| Amination | Nucleophilic substitution | Amine derivatives |

Safety Considerations

Despite its applications, safety assessments indicate that this compound can be irritating to skin and eyes and has shown mutagenic effects in vitro. Proper handling protocols must be established to mitigate exposure risks during laboratory synthesis or industrial applications.

Propriétés

IUPAC Name |

2-bromo-1-(3,5-dichlorophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-7(11)4-8(12)3-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIPVINPPLXVNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.